molecular formula C10H8N2O4 B3051101 1-(3-Nitrophenyl)pyrrolidine-2,5-dione CAS No. 31036-66-5

1-(3-Nitrophenyl)pyrrolidine-2,5-dione

Cat. No. B3051101
CAS RN: 31036-66-5
M. Wt: 220.18 g/mol
InChI Key: PPYFJTUOESMJPP-UHFFFAOYSA-N
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Description

1-(3-Nitrophenyl)pyrrolidine-2,5-dione, also known as NPPD, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a unique mechanism of action, which makes it a valuable tool for studying various biological processes.

Scientific Research Applications

Aromatase Inhibition

1-(3-Nitrophenyl)pyrrolidine-2,5-dione and its analogs have been studied for their ability to inhibit enzymes such as human placental aromatase. This inhibition is significant for understanding certain biological processes and potentially for therapeutic applications. Daly et al. (1986) synthesized a series of (aminophenyl)pyrrolidine-2,5-diones, which demonstrated selective, competitive inhibition of the aromatase enzyme system, although the 4-nitrophenyl derivatives exhibited weak, nonselective inhibition (Daly et al., 1986).

Inhibitors of Type 2 5α-Reductase

Research has focused on the synthesis of substituted 3-phenylmethylene pyrrolidine-2,5-diones as inhibitors of type 2 5α-reductase. This enzyme is vital in the conversion of testosterone to dihydrotestosterone and plays a role in certain medical conditions. Nolan et al. (1997) identified compounds with this structure that showed moderate inhibitory effects on the enzyme in human genital skin fibroblasts (Nolan et al., 1997).

Corrosion Inhibition

1-(3-Nitrophenyl)pyrrolidine-2,5-dione derivatives have been studied for their role in inhibiting the corrosion of metals. Zarrouk et al. (2015) synthesized new 1H-pyrrole-2,5-dione derivatives, which showed effective corrosion inhibition for carbon steel in hydrochloric acid medium. These studies are essential for industrial applications where metal corrosion is a significant concern (Zarrouk et al., 2015).

Synthesis of Functionalized Derivatives

The synthesis of 1-(3-Nitrophenyl)pyrrolidine-2,5-dione derivatives has been explored for various functional applications. Ali et al. (2015) achieved the synthesis of 4-substituted derivatives through addition reactions, highlighting the compound's versatility in organic synthesis (Ali et al., 2015).

Antibacterial, Antifungal, and Antimalarial Activities

Pyrrolidine derivatives have been synthesized and evaluated for their potential antibacterial, antifungal, antimalarial, and antitubercular activities. Haddad et al. (2015) reported that certain spiro[pyrrolidin-2,3′-oxindoles] showed good activities comparable to standard drugs in these categories, indicating potential for pharmaceutical development (Haddad et al., 2015).

Synthesis of Disubstituted Pyrrolidine-2,5-diones

A new method for synthesizing 3,4-disubstituted 1-hydroxy-pyrrolidine-2,5-diones has been developed, as reported by Ilieva et al. (2012). This method offers a simplified and convenient procedure for producing these compounds, which could have various applications (Ilieva et al., 2012).

properties

IUPAC Name

1-(3-nitrophenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4/c13-9-4-5-10(14)11(9)7-2-1-3-8(6-7)12(15)16/h1-3,6H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPYFJTUOESMJPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50357955
Record name 1-(3-nitrophenyl)pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50357955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Nitrophenyl)pyrrolidine-2,5-dione

CAS RN

31036-66-5
Record name 1-(3-nitrophenyl)pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50357955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
K Oktay, L Polat Kose, K Şendil, MS Gültekin… - Medicinal chemistry …, 2017 - Springer
Carbonic anhydrase isoenzymes are important metalloenzymes that are involved in many physiologic processes, in which they catalyze the reversible hydration of carbon dioxide (CO 2 …
Number of citations: 22 link.springer.com
NV Smetanin, SV Tokarieva… - … journal.–2021.–5 (87 …, 2021 - researchgate.net
To find biological activity among easily available 2-[(4S, 4’S/4R, 4’R)-2’, 5’-dioxo-2, 3, 5, 6, 7, 8-hexahydro-1H-spiro [acridine-4, 3’-pyrrolidin]-4’-yl]-N-aryl-acetamide,(4S/4R)-4-[(3R/3S)-…
Number of citations: 2 www.researchgate.net
NV Smetanin, SA Varenichenko… - Voprosy Khimii i …, 2020 - researchgate.net
The catalyst-free sp3 C–H functionalization of tetrahydroacridine (quinolines) derivatives has been achieved using a Michael-type reaction with N-arylmaleimides. This method enables …
Number of citations: 3 www.researchgate.net
NV Smetanin, SA Varenichenko, AV Mazepa, OK Farat… - researchgate.net
Previously unknown spiroderivatives of 3, 1-benzoxazines were synthesized by the reaction of anthranilic acid with cyclic ketones. The interaction of 3, 1-spirobenzoxazines with …
Number of citations: 2 www.researchgate.net
MM Ahire, SB Mhaske - ACS omega, 2017 - ACS Publications
An N-heterocyclic carbene-catalyzed intermolecular Stetter reaction of aromatic aldehydes with N-substituted itaconimides has been developed. A delicate balance between the Stetter …
Number of citations: 14 pubs.acs.org
W Wang, G Liang, Y Bai, L Bai, H Zhou, Y Yu… - Organic …, 2017 - arkat-usa.org
A novel base-promoted domino Michael/O-alkylation reaction of maleimides with γ-halogenated-β-ketoesters is described. A variety of new succinimide-substituted 3 (2H)-furanones …
Number of citations: 3 www.arkat-usa.org
МВ СМЕТАНІН - udhtu.edu.ua
Сметанін МВ Синтез та реакції анельованих піридинів.–Кваліфікаційна наукова праця на правах рукопису. Дисертація на здобуття ступеня доктора філософії за …
Number of citations: 0 udhtu.edu.ua

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